molecular formula C7H4BrF3Mg B1589676 (4-(Trifluoromethyl)phenyl)magnesium bromide CAS No. 402-51-7

(4-(Trifluoromethyl)phenyl)magnesium bromide

Cat. No.: B1589676
CAS No.: 402-51-7
M. Wt: 249.31 g/mol
InChI Key: HTUYHICLOWMUIN-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Trifluoromethyl)phenyl)magnesium bromide can be synthesized by reacting 4-(trifluoromethyl)bromobenzene with magnesium metal in the presence of anhydrous THF. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction . The general reaction is as follows:

C7H4BrF3+MgC7H4BrF3Mg\text{C}_7\text{H}_4\text{BrF}_3 + \text{Mg} \rightarrow \text{C}_7\text{H}_4\text{BrF}_3\text{Mg} C7​H4​BrF3​+Mg→C7​H4​BrF3​Mg

Industrial Production Methods

In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining the consistency and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)phenyl)magnesium bromide primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds. Some common reactions include:

Common Reagents and Conditions

The reactions involving this compound typically require anhydrous conditions and inert atmospheres to prevent the compound from reacting with moisture. Common reagents include carbonyl compounds, halides, and other electrophiles .

Major Products Formed

The major products formed from reactions involving this compound depend on the electrophile used. For example, reactions with carbonyl compounds yield alcohols, while reactions with halides yield substituted aromatic compounds .

Scientific Research Applications

(4-(Trifluoromethyl)phenyl)magnesium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)phenyl)magnesium bromide involves its nucleophilic properties. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • (4-(Trifluoromethoxy)phenyl)magnesium bromide
  • (4-(Trifluoromethyl)phenethyl bromide
  • 4-Bromobenzotrifluoride

Uniqueness

(4-(Trifluoromethyl)phenyl)magnesium bromide is unique due to its trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly useful in reactions where electron-withdrawing groups are beneficial .

Properties

IUPAC Name

magnesium;trifluoromethylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.BrH.Mg/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTUYHICLOWMUIN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=[C-]1)C(F)(F)F.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801271735
Record name Bromo[4-(trifluoromethyl)phenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-51-7
Record name Bromo[4-(trifluoromethyl)phenyl]magnesium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801271735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Magnesium, bromo[4-(trifluoromethyl)phenyl]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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